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Compound of Interest

Compound Name: p-Phenetidine

Cat. No.: B124905

Introduction

p-Phenetidine (4-ethoxyaniline) is an organic compound with the chemical formula CsH11NO.
It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other
specialty chemicals. As a derivative of aniline, its structural elucidation and purity assessment
are paramount in research and industrial applications. This technical guide provides a
comprehensive overview of the spectroscopic data of p-Phenetidine, focusing on Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The
data and protocols presented herein are intended to assist researchers, scientists, and drug
development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
spectral data for p-Phenetidine.

1H NMR Data

The 'H NMR spectrum of p-Phenetidine exhibits characteristic signals corresponding to the
aromatic protons, the ethoxy group protons, and the amine protons.
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Chemical Shift (d)

Coupling Constant

Assignment Multiplicity

[ppm] (J) [Hz]
Aromatic H (ortho to -

6.69 d 7.0
NH2)
Aromatic H (ortho to -

6.63 d 7.0
OC:zHs)
Methylene H (-OCHz-)  3.93 q 7.0
Amine H (-NHz2) 3.33 S
Methyl H (-CHs) 1.35 t 7.0

Solvent: CDClIs,
Reference: TMS

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the p-Phenetidine

molecule.

Assignment Chemical Shift (8) [ppm]
C-O 152.9

C-N 140.0

C (Aromatic) 116.5

C (Aromatic) 114.9

C (-OCHz-) 55.8

C (-CHs) 14.8

Solvent: CDCIs, Reference: TMS

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The table below lists the characteristic IR absorption bands for
p-Phenetidine.

Wavenumber (cm™1) Vibrational Mode Intensity
3400 - 3200 N-H Stretch (Amine) Strong, Broad
3050 - 3000 C-H Stretch (Aromatic) Medium

2980 - 2850 C-H Stretch (Aliphatic) Medium

1620 - 1580 C=C Stretch (Aromatic Ring) Strong

1510 N-H Bend (Amine) Strong

1240 C-O Stretch (Aryl Ether) Strong

830 C-H Bend (p-disubstituted) Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
While a complete, high-resolution UV-Vis spectrum for p-Phenetidine is not widely available in
the cited literature, it is known to be detectable by UV spectroscopy at 200 nm, particularly in
HPLC applications.[1] Generally, aromatic amines exhibit strong absorption bands in the UV

region.
Molar Absorptivity (g
Amax [nm] Solvent piivity (€)
[L-mol~t-cm~1]
~200 - 240 Common organic solvents Data not available
~280 - 300 Common organic solvents Data not available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.
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NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of p-Phenetidine in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs). Transfer the solution to a 5 mm NMR tube. An
internal standard such as tetramethylsilane (TMS) can be added for chemical shift
referencing (6 = 0.00 ppm).

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for the desired nucleus (*H or 13C).
e 1H NMR Data Acquisition:
o Pulse Program: Use a standard single-pulse experiment.
o Spectral Width: Set to approximately 12 ppm.
o Acquisition Time: Typically 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16 scans are usually sufficient.
e 13C NMR Data Acquisition:
o Pulse Program: Use a standard proton-decoupled experiment.
o Spectral Width: Set to approximately 220 ppm.
o Acquisition Time: Typically 1-2 seconds.

o Relaxation Delay: 2-5 seconds.
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o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required for a good signal-to-noise ratio.

» Data Processing:

[¢]

Apply a Fourier transform to the Free Induction Decay (FID).

[e]

Phase and baseline correct the spectrum.

o

Reference the spectrum to the solvent peak or internal standard.

[¢]

Integrate the signals (for tH NMR) and pick the peaks.

IR Spectroscopy Protocol (ATR Method)

e Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Record a background spectrum of the empty ATR accessory. This will be subtracted from the
sample spectrum.

o Sample Application: Place a small drop of liquid p-Phenetidine directly onto the ATR crystal.
o Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm™1,

o Data Processing: The software will automatically perform a background subtraction. The
resulting spectrum will show the absorbance or transmittance of the sample as a function of
wavenumber.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after
the measurement.

UV-Vis Spectroscopy Protocol

o Sample Preparation: Prepare a dilute solution of p-Phenetidine in a UV-transparent solvent
(e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an
absorbance in the range of 0.1 to 1.0.

e Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
the cuvette in the spectrophotometer and record a baseline spectrum.
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e Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the
cuvette in the spectrophotometer and record the absorption spectrum over the desired
wavelength range (e.g., 200-400 nm).

o Data Analysis: The resulting spectrum will show the absorbance of p-Phenetidine as a
function of wavelength. Identify the wavelength(s) of maximum absorbance (Amax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like p-Phenetidine.
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Caption: General workflow for spectroscopic analysis of p-Phenetidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b124905?utm_src=pdf-body-img
https://www.benchchem.com/product/b124905?utm_src=pdf-body
https://www.benchchem.com/product/b124905?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Welcome to the NIST WebBook [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of p-Phenetidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124905#spectroscopic-data-of-p-phenetidine-nmr-ir-
uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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